molecular formula C12H9FN4 B3080249 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082594-16-8

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B3080249
CAS No.: 1082594-16-8
M. Wt: 228.22 g/mol
InChI Key: FXZIVKXTTNAMIG-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a fluorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable reagent to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions may result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and potentially leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its potential as a therapeutic agent with improved efficacy and reduced side effects compared to similar compounds .

Properties

IUPAC Name

3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-10-4-2-1-3-9(10)12-16-15-11-6-5-8(14)7-17(11)12/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZIVKXTTNAMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 3
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 4
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 5
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 6
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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